molecular formula C10H7F3O B7990978 2,4,5-Trifluorophenyl cyclopropyl ketone

2,4,5-Trifluorophenyl cyclopropyl ketone

Cat. No.: B7990978
M. Wt: 200.16 g/mol
InChI Key: IZLAHBYMWKLISC-UHFFFAOYSA-N
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Description

2,4,5-Trifluorophenyl cyclopropyl ketone is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopropyl ketone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trifluorophenyl cyclopropyl ketone typically involves the cyclopropanation of 2,4,5-trifluorophenyl derivatives. One common method includes the reaction of 2,4,5-trifluorophenylacetic acid with diazo compounds in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often require a controlled temperature and inert atmosphere to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher efficiency. The use of automated systems and advanced catalysts can further enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trifluorophenyl cyclopropyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted alcohols, carboxylic acids, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4,5-Trifluorophenyl cyclopropyl ketone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4,5-Trifluorophenyl cyclopropyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The cyclopropyl ketone moiety can also participate in covalent bonding with target proteins, further influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,5-Trifluorophenyl cyclopropyl ketone is unique due to the combination of the trifluoromethyl group and the cyclopropyl ketone moiety. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

cyclopropyl-(2,4,5-trifluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O/c11-7-4-9(13)8(12)3-6(7)10(14)5-1-2-5/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLAHBYMWKLISC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC(=C(C=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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